molecular formula C22H17N3O6 B4936327 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide

Katalognummer B4936327
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: APXPHIRQFHINRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2003 by researchers at the University of Dundee and has since been used extensively in scientific research.

Wirkmechanismus

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide works by inhibiting the activity of AMPK, an enzyme that plays a key role in regulating cellular energy metabolism. By blocking AMPK, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide can alter the balance of energy production and consumption within cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide are complex and varied. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and to inhibit cell proliferation and migration. In animal models of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. It has also been investigated for its potential to reduce inflammation and oxidative stress, both of which are implicated in the development of many chronic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide is its specificity for AMPK, which makes it a valuable tool for investigating the role of this enzyme in various physiological processes. However, like all small molecule inhibitors, it has some limitations. For example, it may not be effective in all cell types or under all conditions, and it may have off-target effects on other enzymes or signaling pathways.

Zukünftige Richtungen

There are many potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying its effects on cancer cells, with the goal of developing more effective cancer therapies.
- Investigation of its potential as a treatment for other chronic diseases, such as Alzheimer's disease or Parkinson's disease.
- Development of more potent and selective AMPK inhibitors based on the structure of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide.
- Investigation of the potential for combination therapies involving N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide and other drugs or therapies, in order to enhance its efficacy and reduce side effects.

Synthesemethoden

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide involves several steps, including the condensation of 2-amino-5-methoxybenzoic acid with 2-methoxybenzoyl chloride to form 2-(2-methoxybenzoylamino)-5-methoxybenzoic acid. This compound is then treated with nitric acid and sulfuric acid to introduce the nitro group, followed by reaction with 2-amino-1,3-benzoxazole to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide has been used in a wide range of scientific research, particularly in the fields of cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells and to improve glucose tolerance in animal models of diabetes. It has also been investigated as a potential treatment for atherosclerosis and other cardiovascular diseases.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-29-18-9-8-14(22-24-15-5-3-4-6-19(15)31-22)11-16(18)23-21(26)13-7-10-20(30-2)17(12-13)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXPHIRQFHINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.